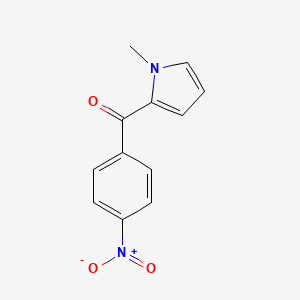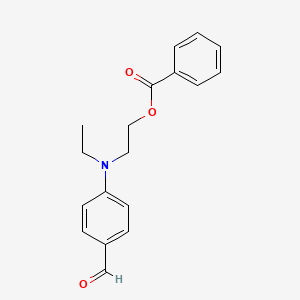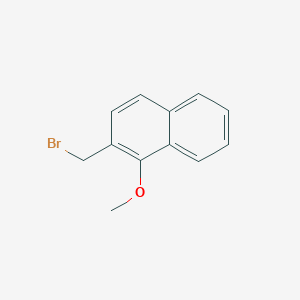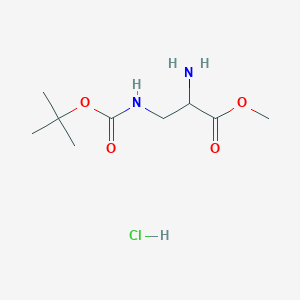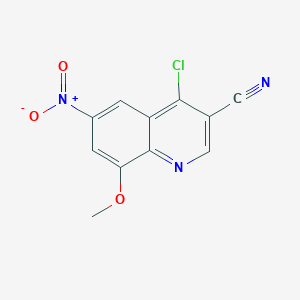
3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro-
Descripción general
Descripción
3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- is a quinoline derivative known for its diverse applications in scientific research. Quinoline derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications . This compound, with its unique structural features, has garnered attention for its potential in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of strong acids like sulfuric acid for nitration and cyanide sources for the cyano group introduction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted quinolines, and various other functionalized quinoline compounds .
Aplicaciones Científicas De Investigación
3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, contributing to its antimicrobial and anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-methoxyquinoline-3-carbonitrile
- 8-Methoxy-6-nitroquinoline-3-carbonitrile
- 4-Chloro-8-methoxyquinoline-3-carbonitrile
Uniqueness
3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and cyano groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Propiedades
Fórmula molecular |
C11H6ClN3O3 |
|---|---|
Peso molecular |
263.63 g/mol |
Nombre IUPAC |
4-chloro-8-methoxy-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O3/c1-18-9-3-7(15(16)17)2-8-10(12)6(4-13)5-14-11(8)9/h2-3,5H,1H3 |
Clave InChI |
QEYAMZRQGHAJKB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B8794112.png)
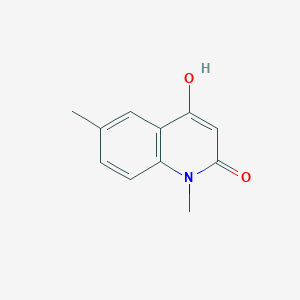
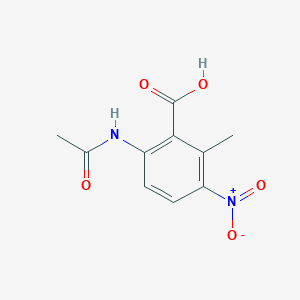
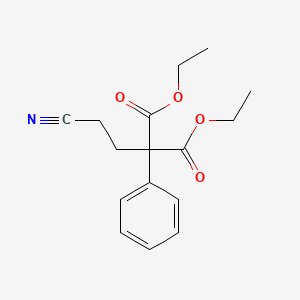
![3-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}benzonitrile](/img/structure/B8794159.png)
![[1-(4-bromophenyl)ethyl]hydrazine hydrochloride](/img/structure/B8794165.png)
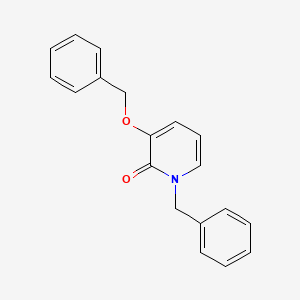
![3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE](/img/structure/B8794186.png)
